Fmoc-L-Tyr(propargyl)-OH (CAS 1204595-05-0) is a premium, orthogonally protected unnatural amino acid engineered for solid-phase peptide synthesis (SPPS) and subsequent bioorthogonal modification. Featuring a terminal alkyne attached via an ether linkage to the tyrosine phenolic oxygen, this building block enables highly efficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira couplings. The Fmoc protecting group ensures seamless integration into standard automated Fmoc/tBu SPPS workflows, while the retained aromatic side chain provides critical structural bulk that mimics native tyrosine residues. This compound is a critical procurement choice for laboratories and manufacturers developing peptide macrocycles, bioconjugates, and activity-based probes where late-stage, site-specific functionalization is required without compromising peptide folding or target affinity [1].
Substituting Fmoc-L-Tyr(propargyl)-OH with structurally simpler alkyne amino acids often leads to process failure or severe loss of biological activity. Using Fmoc-propargylglycine (Fmoc-Pra-OH) places the alkyne too close to the peptide backbone; in folded or sterically hindered sequences, this backbone proximity can reduce CuAAC click yields to sub-viable levels, wasting expensive peptide precursors. Alternatively, substituting with Fmoc-4-ethynylphenylalanine places the alkyne directly on the aromatic ring, creating a rigid, conjugated system that alters the electronic reactivity of the alkyne and restricts the conformational flexibility needed for efficient macrocyclization. Furthermore, attempting to use Boc-protected variants necessitates hazardous hydrofluoric acid (HF) cleavage, breaking compatibility with mainstream, high-throughput Fmoc SPPS platforms and acid-sensitive payloads [1].
In late-stage peptide functionalization, the distance of the alkyne from the sterically bulky peptide backbone is critical. Fmoc-L-Tyr(propargyl)-OH provides an extended spacer (phenyl ring plus ether linkage) that projects the reactive alkyne into the solvent phase. Comparative synthesis models demonstrate that peptides incorporating O-propargyl-tyrosine achieve >95% CuAAC conversion within 2 hours under standard aqueous conditions. In contrast, the shorter-chain aliphatic analog Fmoc-propargylglycine (Fmoc-Pra-OH) often stalls at <50% conversion in identical sterically hindered or folded sequences due to backbone shielding [1].
| Evidence Dimension | CuAAC click conversion yield in hindered sequences |
| Target Compound Data | >95% conversion (2 hours) |
| Comparator Or Baseline | Fmoc-Pra-OH (<50% conversion) |
| Quantified Difference | >45% absolute yield improvement |
| Conditions | Standard aqueous CuAAC (CuSO4, ascorbate, TBTA) on folded peptide precursors |
Maximizing late-stage click yields prevents the catastrophic loss of high-value, fully synthesized peptide precursors during final functionalization steps.
When modifying native peptide sequences for probe attachment, maintaining the original steric and hydrophobic contacts is essential. Fmoc-L-Tyr(propargyl)-OH retains the aromatic phenyl ring of native tyrosine, serving as a highly faithful structural mimic. Substitution studies in receptor-binding peptides show that replacing a critical native tyrosine with O-propargyl-tyrosine typically retains binding affinity within a 2- to 5-fold range of the wild-type dissociation constant (Kd). Conversely, substituting with the purely aliphatic Fmoc-Pra-OH eliminates the aromatic bulk, frequently resulting in a 10- to 100-fold loss in target affinity [1].
| Evidence Dimension | Receptor binding affinity retention (Kd) |
| Target Compound Data | 2- to 5-fold Kd shift vs wild-type |
| Comparator Or Baseline | Fmoc-Pra-OH (10- to 100-fold Kd loss) |
| Quantified Difference | Up to 1-2 orders of magnitude better affinity retention |
| Conditions | SAR substitution at native Tyrosine sites in receptor-targeting peptides |
Essential for developing activity-based probes and targeted therapeutics where the click handle must not destroy the peptide's native biological activity.
The chemical environment of the alkyne dictates its reactivity in cycloadditions. Fmoc-L-Tyr(propargyl)-OH utilizes an -O-CH2- ether linkage, which electronically isolates the terminal alkyne from the aromatic ring, preserving standard aliphatic alkyne reactivity profiles. This ensures rapid, predictable CuAAC kinetics without the need to re-optimize catalyst systems. In contrast, Fmoc-4-ethynylphenylalanine features an alkyne directly conjugated to the phenyl ring, which alters its electronic properties, potentially slowing reaction kinetics or increasing susceptibility to unwanted side reactions under certain oxidative coupling conditions[1].
| Evidence Dimension | Alkyne electronic environment and reactivity predictability |
| Target Compound Data | Electronically isolated (ether linkage), standard rapid CuAAC kinetics |
| Comparator Or Baseline | Fmoc-4-ethynylphenylalanine (conjugated alkyne, altered kinetics) |
| Quantified Difference | Avoids the need for custom catalyst optimization |
| Conditions | Standard CuAAC bioconjugation protocols |
Allows process chemists to use standard, off-the-shelf click chemistry protocols without spending time and resources re-optimizing reaction conditions.
Procurement of the Fmoc-protected variant is critical for modern peptide manufacturing. Fmoc-L-Tyr(propargyl)-OH is fully compatible with standard automated Fmoc/tBu solid-phase peptide synthesis, allowing final cleavage and global deprotection using standard Trifluoroacetic acid (TFA) cocktails (e.g., 95% TFA) while maintaining >98% crude purity of the alkyne handle. Procuring Boc-protected alternatives requires highly toxic and specialized Hydrofluoric acid (HF) cleavage, which is incompatible with most modern automated synthesizers, acid-sensitive payloads, and standard laboratory safety infrastructure [1].
| Evidence Dimension | Cleavage condition compatibility and safety |
| Target Compound Data | Standard TFA cleavage (Fmoc chemistry) |
| Comparator Or Baseline | Boc-Tyr(propargyl)-OH (Requires hazardous HF cleavage) |
| Quantified Difference | Eliminates the need for specialized HF-handling equipment |
| Conditions | Global deprotection and resin cleavage in automated SPPS |
Ensures the building block can be immediately deployed in standard automated peptide synthesizers without requiring hazardous chemical handling upgrades.
Directly leveraging the extended spacer and high CuAAC yield demonstrated in hindered sequences, this compound is the optimal choice for synthesizing Macrocyclic Organo-Peptide Hybrids. The flexible ether linkage allows the alkyne to reach azide-functionalized synthetic precursors, forming stable triazole linkages that constrain peptide conformation for enhanced proteolytic stability[1].
Utilizing its ability to mimic native tyrosine without destroying receptor affinity, this compound is ideal for synthesizing peptide-based ABPP probes. The alkyne serves as a bioorthogonal handle for the late-stage attachment of bulky fluorophores or biotin tags after the probe has bound to its biological target[1].
Benefiting from its predictable click kinetics and standard Fmoc compatibility, this amino acid is highly suited for incorporation into targeting peptides. It enables the modular, site-specific attachment of cytotoxic payloads or half-life-extending PEG chains via standard CuAAC protocols, streamlining the scale-up of bioconjugate therapeutics [1].